molecular formula C19H15N3OS2 B2709941 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide CAS No. 477486-50-3

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide

Cat. No.: B2709941
CAS No.: 477486-50-3
M. Wt: 365.47
InChI Key: HXVDNYDWTHZHMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide is a complex organic compound that features a benzothiazole and thiazole moiety linked to a dimethylbenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide typically involves the following steps:

    Formation of Benzothiazole and Thiazole Rings: The benzothiazole ring can be synthesized through the cyclization of 2-aminobenzenethiol with aldehydes or ketones. The thiazole ring can be formed by the reaction of α-haloketones with thiourea.

    Coupling Reactions: The benzothiazole and thiazole rings are then coupled using appropriate coupling agents such as carbodiimides or phosphonium salts.

    Amidation: The final step involves the amidation of the coupled product with 3,4-dimethylbenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Halogenated derivatives with substituted halogen atoms.

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound’s luminescent properties make it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential biological activities.

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The benzothiazole and thiazole rings can interact with biological macromolecules, leading to the modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1)
  • N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide (BHPO2)
  • N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO)

Uniqueness

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide is unique due to the presence of both benzothiazole and thiazole rings, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS2/c1-11-7-8-13(9-12(11)2)17(23)22-19-21-15(10-24-19)18-20-14-5-3-4-6-16(14)25-18/h3-10H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVDNYDWTHZHMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.